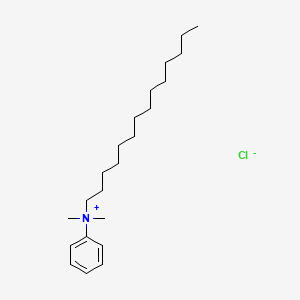
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is a quaternary ammonium compound with the molecular formula C22H40ClN and a molecular weight of 354.0127 . This compound is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride typically involves the quaternization of N,N-dimethylaniline with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a broad spectrum of bacteria, fungi, and viruses.
Medicine: In medical research, it is used to study the effects of surfactants on cell membranes and to develop new antimicrobial agents.
Industry: The compound is used in the formulation of cleaning agents, detergents, and fabric softeners. It is also used in water treatment processes to control microbial growth.
Wirkmechanismus
The primary mechanism of action of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-:
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group in addition to the dimethylamino group, which significantly alters its chemical properties.
Uniqueness
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is unique due to its long alkyl chain and quaternary ammonium group, which confer strong surfactant and antimicrobial properties. These features make it particularly effective in applications requiring membrane disruption and microbial control.
Eigenschaften
CAS-Nummer |
56505-86-3 |
|---|---|
Molekularformel |
C22H40ClN |
Molekulargewicht |
354.0 g/mol |
IUPAC-Name |
dimethyl-phenyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WFZRTGSTEYAEAJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



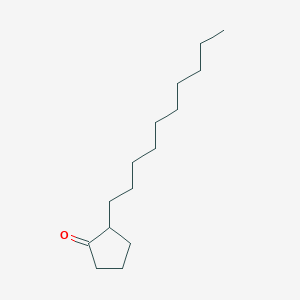
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
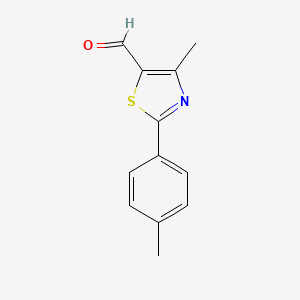
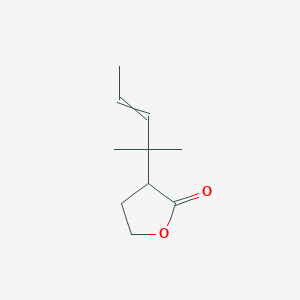

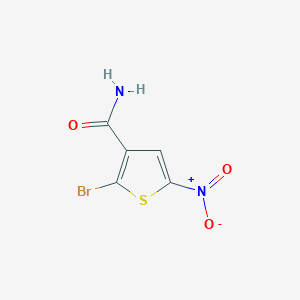
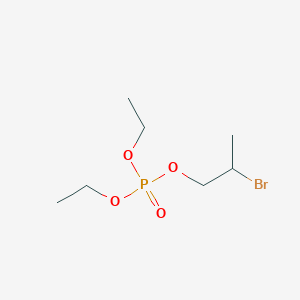
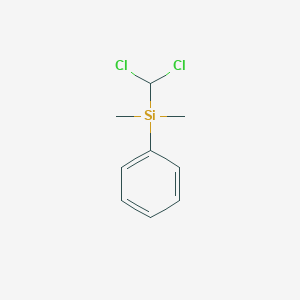

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
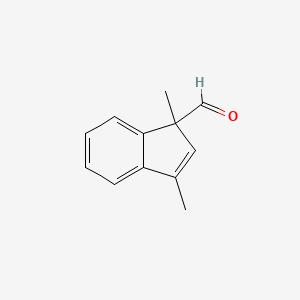
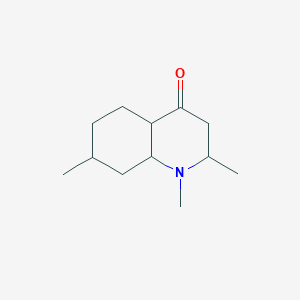
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
